molecular formula C11H12N2O3 B14419762 N'-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide

N'-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide

Cat. No.: B14419762
M. Wt: 220.22 g/mol
InChI Key: DAAHVTQBRRSPMY-UHFFFAOYSA-N
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Description

N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in various fields. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

The synthesis of N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide involves several steps, starting from readily available precursors. One common method involves the reaction of 8-methoxy-2H-chromene-3-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the carboximidamide derivative through further chemical transformations . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, the compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

In the industrial sector, the compound is used in the production of dyes, antioxidants, and other specialty chemicals. Its unique chemical properties allow it to be tailored for specific applications, making it a versatile and valuable compound in various industries.

Mechanism of Action

The mechanism of action of N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cancer progression . By binding to these targets, the compound can modulate their activity and exert its therapeutic effects.

Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cancer cells, inducing apoptosis and inhibiting tumor growth. This dual mechanism of action makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide can be compared with other similar compounds, such as 2H-chromene-3-carbaldehyde and 4H-chromene derivatives . While these compounds share a common chromene core, their functional groups and chemical properties differ, leading to variations in their biological activities and applications.

For example, 2H-chromene-3-carbaldehyde is primarily used as an intermediate in organic synthesis, while 4H-chromene derivatives have shown significant anticancer and antimicrobial activities . The unique combination of the hydroxy and carboximidamide groups in N’-Hydroxy-8-methoxy-2H-chromene-3-carboximidamide enhances its potential for therapeutic applications, distinguishing it from other chromene-based compounds.

Similar Compounds

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N'-hydroxy-8-methoxy-2H-chromene-3-carboximidamide

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-2-3-7-5-8(11(12)13-14)6-16-10(7)9/h2-5,14H,6H2,1H3,(H2,12,13)

InChI Key

DAAHVTQBRRSPMY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC2=C1OCC(=C2)/C(=N/O)/N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=NO)N

Origin of Product

United States

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